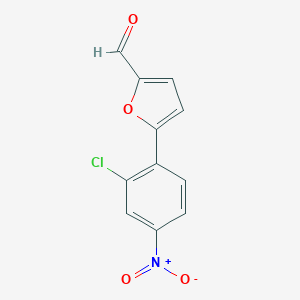

5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-10-5-7(13(15)16)1-3-9(10)11-4-2-8(6-14)17-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWXKADRQFEWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347275 | |

| Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817399 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327049-94-5 | |

| Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde is a substituted furan derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a furan ring linking a chlorinated and nitrated phenyl group with an aldehyde functional group, makes it a versatile intermediate for the synthesis of more complex molecules, including chalcones and other heterocyclic compounds. This document provides a detailed overview of its chemical properties, synthesis, and the biological activities of its derivatives.

Chemical Properties

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its basic chemical properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆ClNO₄ | PubChem[1] |

| Molecular Weight | 251.62 g/mol | PubChem[1] |

| CAS Number | 327049-94-5 | |

| Appearance | Not reported | |

| Melting Point | Not experimentally reported | |

| Boiling Point | Not experimentally reported | |

| Solubility | Not experimentally reported | |

| ¹H NMR Data | Not experimentally reported | |

| ¹³C NMR Data | Not experimentally reported | |

| Mass Spectrum | Not experimentally reported |

Synthesis

A key synthetic route to this compound involves a diazotization reaction of 2-chloro-4-nitroaniline followed by a Meerwein arylation with furfural.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

2-Chloro-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Sodium Nitrite (NaNO₂)

-

Furfural

-

Copper(II) Chloride (CuCl₂)

-

Ethanol

Procedure:

-

A mixture of 2-chloro-4-nitroaniline (8 g) in a 1:1 solution of concentrated HCl and water is heated with stirring.

-

The mixture is then cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (0.07 mol) is added dropwise to the cooled mixture. The reaction is allowed to proceed for one hour to ensure complete diazotization.

-

The reaction mixture is filtered, and the filtrate is collected.

-

Furfural (0.05 mol) is added to the filtrate.

-

A solution of copper(II) chloride (2 g in 10 mL of water) is added dropwise to the mixture.

-

The reaction is stirred for 4 hours and then left overnight at room temperature.

-

The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final product.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Reactivity and Applications

The aldehyde functionality and the substituted phenyl-furan core make this compound a valuable building block in organic synthesis. It can readily undergo condensation reactions to form a variety of derivatives.

Synthesis of Chalcone Derivatives

This compound serves as a key precursor in the Claisen-Schmidt condensation reaction to produce chalcones. These chalcones have been investigated for their potential biological activities.[2]

Experimental Protocol: Synthesis of Chalcones (General Procedure) [2]

-

A substituted triazole ketone (3 mmol) is dissolved in ethanol.

-

This compound (3 mmol) is added to the solution.

-

A 20% solution of potassium hydroxide (10 mL) is added dropwise.

-

The reaction mixture is stirred overnight at room temperature.

-

The mixture is then poured into ice water, and the resulting precipitate is filtered, dried, and recrystallized from ethanol.

Biological Activity of Derivatives

While there is no direct biological activity data reported for this compound, its chalcone derivatives have been synthesized and evaluated for their antibacterial properties.

Antibacterial Activity of Chalcone Derivatives

A series of chalcones synthesized from this compound were screened for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacterial strains. The studies indicated that these derivatives exhibit promising antibacterial activity.[2]

Experimental Workflow: Antibacterial Screening

Caption: Workflow for the antibacterial evaluation of chalcone derivatives.

Conclusion

This compound is a synthetically accessible compound that holds promise as an intermediate in the development of new chemical entities with potential therapeutic applications. While comprehensive data on the parent molecule is limited, the demonstrated biological activity of its derivatives warrants further investigation into this chemical scaffold. Future research should focus on the full characterization of the title compound and a broader screening of its derivatives to explore their full potential in drug discovery and materials science.

References

An In-depth Technical Guide to 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde, a substituted furan-2-carbaldehyde derivative, serves as a significant building block in medicinal chemistry. The presence of a reactive aldehyde group, a furan ring, and a substituted phenyl ring makes it a versatile scaffold for synthesizing novel heterocyclic compounds with potential therapeutic applications. The nitro group and chlorine atom on the phenyl ring are key electronic features that can influence the biological activity of its derivatives. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological significance, with a focus on its role in the development of new antibacterial agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 327049-94-5 | [1][2] |

| Molecular Formula | C₁₁H₆ClNO₄ | [1][3] |

| Molecular Weight | 251.62 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Boiling Point (Predicted) | 401.0 ± 45.0 °C | [1] |

| Density (Predicted) | 1.454 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C, stored under nitrogen | [1] |

Synthesis

The synthesis of this compound is typically achieved through a diazotization-coupling reaction. This method involves the diazotization of an aniline derivative followed by a copper-catalyzed reaction with furfural.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

2-Chloro-4-nitroaniline

-

Hydrochloric acid (HCl)

-

Water

-

Sodium nitrite (NaNO₂)

-

Furfural

-

Copper(II) chloride (CuCl₂)

-

Ethanol

Procedure:

-

A solution of 2-chloro-4-nitroaniline (0.05 mol, 8.6 g) is prepared in a mixture of hydrochloric acid and water (1:1).

-

The mixture is heated with stirring to achieve dissolution and then cooled in an ice bath to 0-5°C.

-

A solution of sodium nitrite (0.07 mol, 4.8 g) in water is added dropwise to the cooled aniline solution while maintaining the temperature between 0-5°C. The reaction mixture is stirred for one hour to ensure complete diazotization.

-

The resulting diazonium salt solution is filtered.

-

To the filtrate, furfural (0.05 mol, 4.8 g) is added.

-

A solution of copper(II) chloride (2 g in 10 ml of water) is then added dropwise to the reaction mixture.

-

The mixture is stirred continuously for 4 hours and then left to stand overnight at room temperature.

-

The precipitate formed is collected by filtration, dried, and recrystallized from ethanol to yield the pure product.

Biological Activity and Applications

Substituted furan-2-carbaldehydes are recognized for their role as reactive centers in various condensation reactions, leading to pharmacologically active molecules.[4] The core compound, this compound, is a precursor for the synthesis of more complex heterocyclic systems, such as chalcones and Schiff bases, which have demonstrated significant biological activities.

Antibacterial Activity

Derivatives of this compound have shown considerable promise as antibacterial agents. A study involving the synthesis of chalcones, by condensing the title compound with substituted triazole ketones, reported that the resulting molecules exhibited promising activity against both Gram-positive and Gram-negative bacterial strains.[4] This suggests that the 5-(2-chloro-4-nitrophenyl)furan moiety is a valuable pharmacophore for the development of new antimicrobial drugs.

Proposed Mechanism of Action

The biological activity of nitroaromatic compounds is often attributed to the bioreductive activation of the nitro group. While the specific mechanism for this compound is not detailed in the literature, a plausible pathway involves enzymatic reduction of the nitro group within the microbial cell. This process generates highly reactive nitrogen species, such as nitroso and hydroxylamino intermediates, and ultimately the amino derivative. These reactive species can induce cellular damage by targeting macromolecules like DNA, proteins, and lipids, leading to microbial cell death.

Application in Drug Discovery

The aldehyde functional group of this compound is a key handle for chemical modification. It readily undergoes condensation reactions to form a variety of derivatives.

Experimental Protocol: General Synthesis of Chalcones[4]

This protocol outlines the Claisen-Schmidt condensation used to synthesize chalcones from this compound.

Materials:

-

This compound

-

Substituted triazole ketone (or other suitable ketone)

-

Ethanol

-

Potassium hydroxide (KOH) solution (20%)

Procedure:

-

Dissolve the substituted ketone (3 mmol) in ethanol.

-

Add this compound (3 mmol) to the solution.

-

Add 20% potassium hydroxide solution (10 ml) dropwise to the reaction mixture.

-

Stir the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into crushed ice to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

-

Yield: 67-72%[4]

Conclusion

This compound is a valuable and versatile intermediate in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of diverse molecular libraries. The demonstrated antibacterial potential of its derivatives highlights its importance as a scaffold for the development of novel therapeutics to combat microbial infections. Further investigation into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will continue to be a promising area of research for drug development professionals.

References

An In-depth Technical Guide to the Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The furan scaffold is a prevalent motif in numerous biologically active compounds, and substitution at the 5-position allows for the introduction of diverse functionalities to modulate therapeutic properties.[1] The aldehyde group at the 2-position serves as a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures.[1][2] This document details established synthetic protocols, presents key quantitative data, and visualizes the reaction pathways.

Synthetic Strategies

The synthesis of 5-arylfuran-2-carbaldehydes, including the target compound, can be achieved through several methodologies. The most direct and reported method for this compound is the Meerwein arylation of furfural.[2][3] Alternative and widely applicable methods include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Heck reaction.[1][4][5]

Meerwein Arylation

This is a well-established method for the arylation of electron-rich olefins. It involves the diazotization of an aniline derivative, in this case, 2-chloro-4-nitroaniline, followed by a copper-catalyzed reaction with furfural.[2][3]

Suzuki-Miyaura Cross-Coupling

This versatile palladium-catalyzed reaction involves the coupling of a boronic acid or ester with an organohalide.[1][4][6] For the synthesis of the target compound, this would typically involve the reaction of 5-bromofuran-2-carbaldehyde with (2-chloro-4-nitrophenyl)boronic acid.[1]

Heck Reaction

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically between an unsaturated halide and an alkene.[5][7][8] In this context, it could involve the reaction of 2,3-dihydrofuran with an appropriate aryl halide followed by oxidation, or a direct arylation approach.[8]

Data Presentation

The following table summarizes the key quantitative data for the primary synthetic route to this compound.

| Parameter | Value | Reference |

| Starting Materials | 2-Chloro-4-nitroaniline, Furfural | [2] |

| Reaction Type | Meerwein Arylation | [2] |

| Catalyst | Copper(II) Chloride | [2] |

| Solvent | Hydrochloric Acid/Water, Ethanol | [2] |

| Reaction Time | >4 hours | [2] |

| Yield | 70-75% | [2] |

| Molecular Formula | C₁₁H₆ClNO₄ | [9] |

| Molecular Weight | 251.63 g/mol |

Experimental Protocols

Protocol 1: Synthesis via Meerwein Arylation

This protocol is based on the reported synthesis of this compound.[2]

Materials:

-

2-Chloro-4-nitroaniline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Furfural

-

Copper(II) chloride (CuCl₂)

-

Ethanol

-

Ice

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a suitable reaction vessel, dissolve 2-chloro-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water (1:1 v/v) with stirring.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the cooled aniline solution while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture for 1 hour at this temperature to ensure complete diazotization.

-

Filter the resulting diazonium salt solution.

-

To the filtrate, add furfural (1.2 equivalents).

-

Add a solution of copper(II) chloride (catalytic amount) in water dropwise to the reaction mixture.

-

Continue stirring the mixture for 4 hours at room temperature, then leave it to stand overnight.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to afford pure this compound.

Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling (Proposed)

This is a generalized protocol for the synthesis of 5-arylfuran-2-carbaldehydes adapted for the target molecule.[1]

Materials:

-

5-Bromofuran-2-carbaldehyde

-

(2-Chloro-4-nitrophenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane or a mixture of toluene and water)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromofuran-2-carbaldehyde (1 equivalent), (2-chloro-4-nitrophenyl)boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).

-

Add degassed solvent (e.g., 1,4-dioxane) to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target compound.

Characterization Data (Expected)

The synthesized compound should be characterized using standard spectroscopic techniques.

-

¹H NMR: The aldehyde proton is expected to appear as a singlet between δ 9.5-9.7 ppm. The furan ring protons will show characteristic coupling patterns. Aromatic protons from the nitrophenyl ring will also be present in the downfield region.[1]

-

¹³C NMR: The carbonyl carbon of the aldehyde group is expected to resonate around δ 175-180 ppm. Signals for the furan and nitrophenyl ring carbons will also be observed in their respective regions.[1]

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected around 1670-1700 cm⁻¹.[1]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks due to the presence of chlorine.[2]

Visualizations

Synthetic Pathways

Caption: Synthetic routes to the target compound.

Experimental Workflow: Meerwein Arylation

Caption: Workflow for the Meerwein arylation synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C11H6ClNO4 | CID 619653 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. This document details a validated synthetic protocol and analyzes its key structural features through a combination of mass spectrometry and inferred spectroscopic data based on analogous compounds and derivatives. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for research and development purposes.

Introduction

This compound belongs to the class of 5-aryl-2-furaldehydes, which are recognized as important synthons in the development of novel therapeutic agents and functional materials. The strategic placement of the chloro and nitro substituents on the phenyl ring, coupled with the reactive aldehyde on the furan moiety, makes this compound a versatile building block for creating a diverse range of more complex molecules, including chalcones with potential antibacterial activity.[1] This guide serves as a technical resource for the synthesis and detailed structural characterization of this compound.

Synthesis

The synthesis of this compound can be achieved via a diazotization-coupling reaction, a common method for the arylation of furan rings.

Experimental Protocol: Diazotization-Coupling Reaction

This protocol is adapted from the synthesis of similar 5-aryl-2-furaldehydes.[1]

Materials:

-

2-Chloro-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Sodium Nitrite (NaNO₂)

-

2-Furaldehyde

-

Copper(II) Chloride (CuCl₂)

-

Ethanol

Procedure:

-

Diazotization of 2-Chloro-4-nitroaniline:

-

Dissolve 2-chloro-4-nitroaniline (0.05 mol) in a mixture of concentrated HCl and water (1:1).

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (0.07 mol) in water dropwise, maintaining the temperature between 0-5 °C.

-

Continue stirring the reaction mixture for one hour to ensure complete diazotization.

-

Filter the resulting solution to remove any impurities.

-

-

Coupling Reaction:

-

To the filtered diazonium salt solution, add 2-furaldehyde (0.05 mol).

-

Slowly add a solution of copper(II) chloride (2 g in 10 ml of water) dropwise to the reaction mixture.

-

Continue stirring for 4 hours at room temperature.

-

Allow the reaction mixture to stand overnight.

-

-

Isolation and Purification:

-

The precipitate formed is collected by filtration.

-

The solid product is dried and then recrystallized from ethanol to yield this compound.

-

Synthesis Workflow

References

An In-depth Technical Guide on the Biological Activity of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and known and potential biological activities of the furan derivative, 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde. While direct quantitative biological data for this specific compound is limited in publicly available literature, this document extrapolates its potential activities based on its structural features as a nitrofuran and the reported biological evaluation of its derivatives. This guide includes detailed synthetic and experimental protocols to enable further investigation into its therapeutic potential.

Synthesis of this compound

The synthesis of this compound can be achieved through a diazotization-coupling reaction. The general workflow involves the diazotization of 2-chloro-4-nitroaniline followed by a Meerwein arylation reaction with furfural.

Experimental Protocol: Synthesis

A common synthetic route is as follows:

-

Diazotization of 2-chloro-4-nitroaniline:

-

Dissolve 2-chloro-4-nitroaniline in a mixture of hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath with continuous stirring.

-

Add a solution of sodium nitrite dropwise to the cooled mixture.

-

Allow the reaction to proceed for one hour to ensure complete diazotization.

-

Filter the reaction mixture to remove any impurities.

-

-

Meerwein Arylation with Furfural:

-

To the filtered diazonium salt solution, add furfural.

-

Subsequently, add a solution of copper(II) chloride dropwise while maintaining stirring.

-

Continue stirring the reaction mixture for approximately 4 hours and then leave it overnight at room temperature.

-

The resulting precipitate, this compound, is then filtered, dried, and can be recrystallized from a suitable solvent like ethanol to achieve higher purity.[1]

-

Biological Activity

As a member of the nitrofuran class of compounds, this compound is anticipated to exhibit antimicrobial properties. Furthermore, derivatives of this compound have been synthesized and evaluated for both antibacterial and anticancer activities.

Antibacterial Activity

Derivatives of this compound have shown potential as antibacterial agents. Specifically, a series of chalcones synthesized from this core molecule exhibited promising activity against both Gram-positive and Gram-negative bacterial strains.[1]

Table 1: Antibacterial Activity of Chalcone Derivatives Quantitative data for the core compound is not available in the cited literature. The activity of its derivatives suggests that the core scaffold is a viable candidate for antibacterial drug development.

| Derivative Class | Bacterial Strains | Reported Activity |

| Chalcones | Gram-positive and Gram-negative | "Quite promising activity"[1] |

Anticancer Activity

While there is no direct report on the anticancer activity of this compound, structurally related and more complex derivatives have been synthesized and have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones showed potent antimitotic activity.[2]

Table 2: Anticancer Activity of a Thiazolidinone Derivative This data is for a derivative and not the core compound. It highlights the potential of the broader chemical scaffold in cancer therapy.

| Derivative | Mean GI50 (µM) | Cancer Cell Lines with High Sensitivity (GI50 < 0.02 µM) |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | 1.57 | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5)[2] |

Mechanism of Action: The Nitrofuran Pathway

The biological activity of nitrofurans is generally attributed to the enzymatic reduction of the nitro group within the target cells. This process generates reactive intermediates that are toxic to the cells.

-

Activation: The nitrofuran compound enters the bacterial cell.

-

Reduction: Bacterial nitroreductases reduce the 5-nitro group of the furan ring.

-

Generation of Reactive Intermediates: This reduction process forms highly reactive electrophilic intermediates, such as nitroso and hydroxylamine derivatives, as well as free radicals.

-

Cellular Damage: These reactive species can cause widespread cellular damage by reacting with and damaging bacterial DNA, ribosomal proteins, and other macromolecules. This multi-targeted approach is believed to contribute to the low incidence of bacterial resistance to nitrofurans.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for assessing the antibacterial and anticancer activities of this compound.

Antibacterial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum:

-

Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight at 37°C.

-

Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

In Vitro Cytotoxicity Assay: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion

This compound is a synthetically accessible compound belonging to the nitrofuran class. While direct biological data for this specific molecule is scarce, the demonstrated antibacterial and anticancer activities of its derivatives suggest that it is a valuable scaffold for further investigation in drug discovery. The provided protocols offer a framework for the systematic evaluation of its biological potential. Further research is warranted to elucidate the specific antimicrobial spectrum and cytotoxic profile of this core molecule.

References

An In-depth Technical Guide to 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. Its structure, featuring a furan ring substituted with a chloro- and nitro-functionalized phenyl group, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, characterization, and the biological activities of its derivatives.

Synthesis and Characterization

The primary synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This method allows for the efficient formation of the carbon-carbon bond between the furan ring and the phenyl ring.

General Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis typically starts from a furan-2-carbaldehyde derivative bearing a reactive group, such as a boronic acid or its ester, at the 5-position, which is then coupled with a halo-substituted 1-chloro-3-nitrobenzene.

Caption: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.

Experimental Protocols

Synthesis of 5-(Aryl)-2-furaldehydes via Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask, combine 5-formylfuran-2-boronic acid (1 equivalent), the corresponding aryl halide (e.g., 1-bromo-2-chloro-4-nitrobenzene) (1.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-aryl-2-furaldehyde.

Spectroscopic Data

Specific spectroscopic data for this compound is not extensively reported. However, based on the analysis of related compounds, the following characteristic signals can be expected:

¹H NMR:

-

A singlet for the aldehyde proton (CHO) around δ 9.5-9.8 ppm.

-

Doublets for the furan ring protons, typically in the range of δ 7.0-7.8 ppm.

-

Signals for the protons on the phenyl ring, with chemical shifts and coupling constants dictated by the substitution pattern.

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon around δ 175-180 ppm.

-

Signals for the furan and phenyl ring carbons in the aromatic region (δ 110-160 ppm).

Biological Activity

Direct studies on the biological activity of this compound are limited in the available literature. However, this compound serves as a crucial intermediate for the synthesis of various derivatives, particularly chalcones and Schiff bases, which have demonstrated promising biological activities.

Antibacterial Activity of Derivatives

Chalcones and Schiff bases derived from this compound have been synthesized and evaluated for their antibacterial properties. These derivatives have shown activity against both Gram-positive and Gram-negative bacterial strains[1].

Experimental Protocol: Antibacterial Screening (Broth Microdilution Method)

A common method to determine the Minimum Inhibitory Concentration (MIC) of a compound is the broth microdilution assay.

-

Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacteria in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

-

Serial Dilution: Prepare a series of dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Anticancer Activity of Derivatives

Derivatives of this compound have also been investigated for their potential as anticancer agents. For instance, certain chalcone derivatives have shown cytotoxic effects against various cancer cell lines[1].

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Caption: Workflow for the MTT assay to determine the cytotoxicity of a compound.

Signaling Pathways

Currently, there is no direct evidence in the literature detailing the specific signaling pathways modulated by this compound itself. However, research on structurally related furan derivatives suggests potential mechanisms of action. For example, some furan-containing compounds have been shown to inhibit signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways. The antimicrobial action of some furan derivatives, particularly nitrofurans, is attributed to their reduction within bacterial cells to form reactive intermediates that can damage cellular macromolecules like DNA.

Data Summary

Due to the limited availability of quantitative data for the core compound, a comprehensive data table is not feasible at this time. Research has primarily focused on the qualitative description of the biological activities of its derivatives.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel compounds with potential antibacterial and anticancer activities. While the biological profile of the core molecule itself remains largely unexplored, the promising activities of its derivatives warrant further investigation. Future research should focus on the detailed synthesis and characterization of this compound, as well as a thorough evaluation of its own biological activities and mechanism of action. This will provide a more complete understanding of its therapeutic potential and could lead to the development of new and effective drug candidates.

References

An In-depth Technical Guide to the Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for obtaining 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document outlines the primary starting materials, offers a detailed experimental protocol for a preferred synthetic method, presents quantitative data for the synthesis, and includes visualizations of the synthetic pathways and experimental workflows.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound is most effectively achieved through the formation of a carbon-carbon bond between the furan ring and the substituted phenyl ring. Two primary and robust methodologies are considered for this transformation: the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Table 1: Overview of Synthetic Routes and Required Starting Materials

| Synthetic Route | Furan-Containing Starting Material | Phenyl-Containing Starting Material | Key Reagents/Catalysts |

| Meerwein Arylation | Furan-2-carbaldehyde (Furfural) | 2-Chloro-4-nitroaniline | Sodium nitrite, Hydrochloric acid, Copper(II) chloride |

| Suzuki-Miyaura Coupling | 5-Formylfuran-2-boronic acid or its esters | 1-Bromo-2-chloro-4-nitrobenzene | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Suzuki-Miyaura Coupling (alternative) | 5-Bromo- or 5-chlorofuran-2-carbaldehyde | (2-Chloro-4-nitrophenyl)boronic acid | Palladium catalyst, Base |

The Meerwein arylation is often a more direct approach, utilizing readily available and cost-effective starting materials. The Suzuki-Miyaura coupling, while highly efficient and versatile, may require the synthesis of the corresponding boronic acids, which can add steps to the overall process. For the purposes of this guide, we will focus on the detailed experimental protocol for the Meerwein arylation.

Logical Relationship of Synthetic Choices

The selection of the synthetic pathway is a critical decision in the preparation of this compound. The following diagram illustrates the logical flow for choosing between the two primary methods.

An In-depth Technical Guide on 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological significance of the heterocyclic compound 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde. This molecule serves as a key intermediate in the synthesis of more complex chemical entities with potential therapeutic applications, particularly in the realm of antimicrobial agents. This document consolidates available data on its synthesis via Meerwein arylation, its spectral properties for characterization, and the broader context of its utility in medicinal chemistry.

Introduction

This compound, a substituted aryl furan derivative, is a compound of interest in synthetic and medicinal chemistry. The furan nucleus is a prevalent scaffold in a multitude of biologically active compounds. The strategic placement of a chloro and a nitro group on the phenyl ring, coupled with the reactive carbaldehyde on the furan moiety, makes this molecule a versatile building block for the development of novel therapeutic agents. Its derivatives have shown promise as antibacterial agents, highlighting the importance of this core structure in drug discovery pipelines.

Synthesis

The primary route for the synthesis of this compound is the Meerwein arylation of furfural. This reaction involves the copper-catalyzed addition of a diazonium salt, derived from an aromatic amine, to an activated alkene. In this case, the diazonium salt of 2-chloro-4-nitroaniline is reacted with furfural.

Experimental Protocol: Meerwein Arylation

The following protocol is a detailed method for the synthesis of this compound.

Materials:

-

2-Chloro-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Furfural

-

Copper(II) Chloride (CuCl₂)

-

Ethanol

-

Ice

Procedure:

-

Diazotization of 2-Chloro-4-nitroaniline:

-

In a beaker, dissolve 2-chloro-4-nitroaniline (0.05 mol) in a mixture of concentrated HCl and water (1:1 v/v) with heating and stirring.

-

Cool the resulting solution in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.07 mol) dropwise while maintaining the temperature between 0-5 °C.

-

Continue stirring the mixture for one hour to ensure the completion of the diazotization reaction.

-

Filter the cold solution to remove any impurities. The filtrate contains the in situ formed diazonium salt.

-

-

Meerwein Arylation Reaction:

-

To the cold filtrate containing the diazonium salt, add furfural (0.05 mol).

-

Prepare a solution of copper(II) chloride (2 g in 10 mL of water) and add it dropwise to the reaction mixture with continuous stirring.

-

Continue to stir the reaction mixture vigorously for 4 hours at room temperature.

-

Allow the mixture to stand overnight.

-

-

Isolation and Purification:

-

The precipitated product is collected by filtration.

-

Wash the solid with cold water.

-

Dry the crude product.

-

Recrystallize the solid from ethanol to obtain pure this compound.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectral Data

The following table summarizes the key physicochemical and spectral data for this compound.

| Property | Data |

| Molecular Formula | C₁₁H₆ClNO₄ |

| Molecular Weight | 251.63 g/mol |

| CAS Number | 327049-94-5 |

| Appearance | Solid |

| ¹H NMR | Data not publicly available in detail. |

| ¹³C NMR | Data not publicly available in detail. |

| Infrared (IR) | Data not publicly available in detail. |

| Mass Spectrometry (MS) | Molecular Ion (M+): 250[1] |

Note: While the synthesis of this compound has been reported, detailed public records of its complete spectral characterization are limited. The provided mass spectrometry data is based on available literature.

Biological Significance and Applications

This compound primarily serves as a precursor for the synthesis of more complex molecules with potential biological activities.

Antimicrobial Drug Development

This compound has been utilized as a starting material for the synthesis of chalcones, a class of compounds known for their wide range of pharmacological effects. Specifically, chalcones derived from this compound have been synthesized and evaluated for their antibacterial activity. These derivatives have demonstrated promising activity against both gram-positive and gram-negative bacterial strains.[2]

Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, some furan derivatives are known to induce apoptosis (programmed cell death) in cancer cells. The potential for this compound and its derivatives to act as anticancer agents warrants further investigation into their mechanisms of action, which may involve pathways such as the intrinsic mitochondrial apoptotic pathway.

Diagram of a General Apoptotic Pathway Potentially Influenced by Furan Derivatives:

Caption: A generalized intrinsic apoptosis pathway that can be modulated by bioactive compounds.

Conclusion

This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis via the Meerwein arylation provides a straightforward route to this intermediate. While detailed public spectral data is not extensively available, its utility has been demonstrated in the creation of novel chalcones with antibacterial properties. Further research into the biological activities of this compound and its derivatives could unveil new therapeutic leads and provide deeper insights into their mechanisms of action and potential effects on cellular signaling pathways. This guide serves as a foundational resource for researchers interested in the synthesis and application of this promising furan derivative.

References

Potential Applications of Nitrophenylfuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenylfuran derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their antimicrobial, anticancer, and antiparasitic properties. The core mechanism of action, revolving around the enzymatic reduction of the nitro group to generate cytotoxic reactive intermediates, is explored in detail. This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes critical signaling pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The furan ring is a privileged scaffold in medicinal chemistry, and its combination with a nitrophenyl moiety gives rise to a class of compounds with significant therapeutic potential. The presence of the nitro group is crucial for their biological activity, which is initiated by its reduction within target cells. This process generates highly reactive species that can induce widespread cellular damage, leading to antimicrobial and anticancer effects. This guide aims to provide an in-depth technical resource for researchers exploring the diverse applications of nitrophenylfuran derivatives.

Mechanism of Action: Reductive Activation

The primary mechanism underlying the biological activity of nitrophenylfuran derivatives is a process of reductive activation.[1] This process is initiated by nitroreductase enzymes present in target organisms, such as bacteria, parasites, and even human cells to some extent.

The multi-targeted nature of the reactive intermediates contributes to the broad-spectrum activity of these compounds and may slow the development of resistance in microorganisms.

Caption: Reductive activation pathway of nitrophenylfuran derivatives.

Antimicrobial Applications

Nitrophenylfuran derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their broad-spectrum efficacy and distinct mechanism of action make them valuable candidates for combating antimicrobial resistance.

Antibacterial Activity

These compounds are effective against both Gram-positive and Gram-negative bacteria. The generated reactive intermediates can cause DNA strand breakage, inhibit ribosomal protein synthesis, and disrupt essential metabolic pathways in bacteria.

Antifungal Activity

Several nitrophenylfuran derivatives have shown potent antifungal activity against various fungal species, including pathogenic yeasts and molds.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative nitrophenylfuran derivatives against various microbial strains.

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 5-nitrofuran-isatin hybrid 5 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | [2] |

| 5-nitrofuran-isatin hybrid 6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [2] |

| Furanone F105 | Staphylococcus aureus | 10 | [3] |

| Furanone F105 | Bacillus subtilis | 8 | [3] |

| Thiazole derivative 3b | Staphylococcus aureus | 6.25 | [4] |

| Thiazole derivative 3c | Staphylococcus aureus | 1.56 | [4] |

| Oxazin-6-one derivatives | Staphylococcus aureus | 4 - 8 | [5] |

Anticancer Applications

Nitrophenylfuran derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action in cancer cells is multifaceted, involving the induction of oxidative stress, DNA damage, and the activation of specific cell death pathways.

Induction of Apoptosis via the Unfolded Protein Response (UPR)

Certain 5-nitrofuran-2-amide derivatives have been shown to induce apoptosis in triple-negative breast cancer cells by activating the C/EBP-homologous protein (CHOP).[1][6] This is mediated through the PERK-eIF2α-ATF4 branch of the unfolded protein response (UPR), a cellular stress response pathway.

Caption: UPR-mediated apoptosis induced by nitrophenylfuran derivatives.

p53-Dependent Cell Cycle Arrest and Apoptosis

Nitrophenylfuran derivatives can induce DNA damage, which in turn activates the p53 signaling pathway.[7][8] Activated p53 can lead to cell cycle arrest, typically at the G1/S or G2/M phase, allowing time for DNA repair.[9][10] If the damage is irreparable, p53 can trigger apoptosis.[8]

Caption: p53-dependent cell cycle arrest and apoptosis pathway.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of various nitrophenylfuran derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-nitrofuran-isatin hybrid 3 | HCT 116 (Colon Cancer) | 1.62 | [2] |

| 5-nitrofuran-isatin hybrids 2, 5-7 | HCT 116 (Colon Cancer) | 1.62 - 8.8 | [2] |

| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (Colon Cancer) | 1.71 | [11] |

| Benzofuran ring-linked 3-nitrophenyl chalcone | HT-29 (Colon Cancer) | 7.76 | [11] |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone 14b | MCF-7 (Breast Cancer) | 0.85 | [12] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole linked isoxazole 3a | A549 (Lung Carcinoma) | 5.988 | [4] |

| Thiazole-based cyanoacrylamide 3b | MCF-7 (Breast Cancer) | 9.5 | [13] |

| Thiazole-based cyanoacrylamide 3c | HepG2 (Liver Cancer) | 12 | [13] |

| N-substituted 6-nitro-1H-benzimidazole 4k | MCF-7 (Breast Cancer) | 1.25 | [14] |

Antiparasitic Applications

Nitrophenylfuran derivatives have also shown promise as antiparasitic agents, with activity reported against various protozoan parasites. The mechanism of action is believed to be similar to their antimicrobial activity, involving reductive activation by parasitic nitroreductases.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of nitrophenylfuran derivatives.

General Synthesis of Nitrophenylfuran Derivatives (Chalcone Analogs)

This protocol describes a general method for the synthesis of nitrophenylfuran chalcone analogs via Claisen-Schmidt condensation.

Materials:

-

5-nitro-2-furaldehyde

-

Substituted acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

-

Dissolve 5-nitro-2-furaldehyde (1 equivalent) and the appropriate substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (typically 10-20%) dropwise with constant stirring.

-

Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure nitrophenylfuran chalcone derivative.

-

Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of nitrophenylfuran derivatives against bacterial strains.[15][16][17][18]

Materials:

-

Nitrophenylfuran derivative stock solution (in a suitable solvent like DMSO)

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator

Procedure:

-

Prepare a series of twofold dilutions of the nitrophenylfuran derivative in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

-

Add 100 µL of the bacterial inoculum to each well containing the compound dilutions, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

This protocol describes the assessment of the cytotoxic effects of nitrophenylfuran derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19][20][21][22][23]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nitrophenylfuran derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the nitrophenylfuran derivative in the culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubate the plates for another 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel nitrophenylfuran derivatives.

Caption: General workflow for nitrophenylfuran derivative drug discovery.

Conclusion and Future Perspectives

Nitrophenylfuran derivatives continue to be a rich source of biologically active compounds with significant potential in the development of new therapeutics. Their broad-spectrum antimicrobial activity, coupled with promising anticancer and antiparasitic effects, warrants further investigation. Future research should focus on the synthesis of novel derivatives with improved efficacy and reduced toxicity, a deeper understanding of their molecular mechanisms of action, and the exploration of their potential in combination therapies to overcome drug resistance. The detailed information provided in this guide serves as a valuable resource to advance these research endeavors.

References

- 1. Identification of 5-Nitrofuran-2-Amide Derivatives that Induce Apoptosis in Triple Negative Breast Cancer Cells by Activating C/EBP-Homologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of 5-nitrofuran-2-amide derivatives that induce apoptosis in triple negative breast cancer cells by activating C/EBP-homologous protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apec.org [apec.org]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. atcc.org [atcc.org]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a detailed predictive analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Furthermore, a robust experimental protocol for its synthesis via a Suzuki coupling reaction is detailed, along with the necessary characterization workflow. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and utilization of this compound in drug discovery and development.

Introduction

This compound is a substituted furan derivative with potential applications as a building block in medicinal chemistry. The presence of a reactive aldehyde group, a furan core, and a substituted phenyl ring makes it a versatile scaffold for the synthesis of more complex molecules, such as chalcones, which have been investigated for their antibacterial properties.[1] This guide provides a detailed theoretical and practical framework for the synthesis and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with structurally similar compounds, such as 5-(4-nitrophenyl)furan-2-carbaldehyde.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~9.70 | s | - | 1H | Aldehyde (-CHO) |

| ~8.40 | d | ~2.5 | 1H | Phenyl H-3 |

| ~8.20 | dd | ~8.8, 2.5 | 1H | Phenyl H-5 |

| ~7.85 | d | ~8.8 | 1H | Phenyl H-6 |

| ~7.45 | d | ~3.8 | 1H | Furan H-3 |

| ~7.00 | d | ~3.8 | 1H | Furan H-4 |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | Aldehyde C=O |

| ~155.0 | Furan C-2 |

| ~150.0 | Furan C-5 |

| ~148.0 | Phenyl C-4 (C-NO₂) |

| ~135.0 | Phenyl C-2 (C-Cl) |

| ~133.0 | Phenyl C-1 |

| ~130.0 | Phenyl C-6 |

| ~125.0 | Phenyl C-5 |

| ~122.0 | Furan C-3 |

| ~118.0 | Phenyl C-3 |

| ~114.0 | Furan C-4 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch |

| ~1680-1700 | Strong | Aldehyde C=O stretch |

| ~1590, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1520, ~1340 | Strong | Asymmetric & Symmetric NO₂ stretch |

| ~1020 | Medium | Furan ring C-O-C stretch |

| ~830 | Strong | C-Cl stretch |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 251 | 100 | [M]⁺ (with ³⁵Cl) |

| 253 | 33 | [M+2]⁺ (with ³⁷Cl) |

| 222 | Variable | [M-CHO]⁺ |

| 205 | Variable | [M-NO₂]⁺ |

Experimental Protocols

This section outlines a detailed protocol for the synthesis of this compound via a Suzuki coupling reaction, followed by standard procedures for its spectroscopic characterization.

Synthesis of this compound

This procedure is adapted from established methods for the synthesis of 5-aryl-2-furaldehydes.

Reagents and Materials:

-

5-Bromofuran-2-carbaldehyde

-

(2-Chloro-4-nitrophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 eq), (2-chloro-4-nitrophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

De-gas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to assign the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Analyze the purified product using a mass spectrometer, for example, with Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Determine the molecular ion peak ([M]⁺) and observe the characteristic isotopic pattern for the presence of a chlorine atom ([M+2]⁺).

-

Analyze the fragmentation pattern to further confirm the structure.

Visualizations

Synthetic Pathway

Caption: Proposed Suzuki coupling synthesis of the target compound.

Experimental Workflow

Caption: Workflow for synthesis, purification, and characterization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcones from 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of chalcones derived from 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde. Chalcones, belonging to the flavonoid family, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a substituted nitrophenylfuran moiety into the chalcone scaffold presents a promising avenue for the development of novel therapeutic agents. The synthesis is achieved through the Claisen-Schmidt condensation, a reliable and efficient base-catalyzed reaction. This guide offers a comprehensive overview of the synthetic route, detailed experimental procedures, and characterization data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a prominent class of organic compounds with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The biological activity of chalcones can be modulated by the nature and substitution pattern of the two aromatic rings. The furan ring is a privileged scaffold in medicinal chemistry, and its combination with a chloro- and nitro-substituted phenyl ring in the starting aldehyde, this compound, offers a unique opportunity to generate novel chalcone derivatives with potentially enhanced biological profiles.

The synthesis of these chalcones is readily achieved via the Claisen-Schmidt condensation reaction.[2] This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone.[3] In this context, this compound serves as the aldehyde component, which reacts with various substituted acetophenones or other ketones to yield the target chalcones.

General Reaction Scheme

The general synthetic route for the preparation of chalcones from this compound is depicted below:

Figure 1: General scheme for the Claisen-Schmidt condensation.

Caption: General workflow for the synthesis of chalcones.

Experimental Protocols

Protocol 1: Synthesis of Chalcones (General Procedure)

This protocol describes a general method for the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with a substituted ketone.

Materials:

-

This compound

-

Substituted acetophenone or other suitable ketone

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Deionized water

-

Ice

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts (e.g., 3 mmol) of this compound and the substituted ketone in ethanol.

-

While stirring the solution at room temperature, add a 20% aqueous solution of potassium hydroxide (or sodium hydroxide) dropwise.

-

Continue stirring the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into crushed ice.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone.[4]

Protocol 2: Synthesis of 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(substituted phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one (3a-3g)

This protocol is adapted from a specific study and describes the synthesis of a series of chalcones where the ketone component is a substituted triazole ketone.[4][5]

Materials:

-

This compound

-

Substituted 1-(1-phenyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one

-

Ethanol

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ice

Procedure:

-

A solution of the substituted triazole ketone (3 mmol) in ethanol is prepared.

-

To this solution, this compound (3 mmol) is added.

-

A 20% solution of potassium hydroxide (10 mL) is added dropwise to the reaction mixture.

-

The mixture is stirred overnight at room temperature.[4]

-

The reaction mixture is then poured into ice water.

-

The precipitate that forms is filtered, dried, and recrystallized from ethanol to yield the final chalcone product.[4] The reported yield for this series of compounds is in the range of 67-72%.[4]

Data Presentation

The following tables summarize the characterization data for a representative chalcone synthesized from this compound.

Table 1: Physicochemical and Yield Data

| Compound ID | Molecular Formula | Molecular Weight | Yield (%) | Physical State |

| 3a | C₂₂H₁₅Cl N₄O₄ | 449.84 | 67-72 | Solid |

Table 2: Spectroscopic Data for a Representative Chalcone (3a) [4]

| Spectroscopic Technique | Data |

| IR (KBr, cm⁻¹) | 3036 (Ar C-H), 1660 (C=O), 1562 (C=C), 1337 (C-NO₂), 795 (C-Cl) |

| ¹H NMR (CDCl₃, 400 MHz, δ ppm) | 2.69 (s, 3H, triazole ring CH₃), 6.94 (d, 1H, J=3.6Hz, furan-H), 7.44 (d, 2H, J=8.4Hz Ar-H), 7.53 (d, 1H, J=3.2Hz, furan-H), 7.58 (d, 2H, J=8.4Hz Ar-H), 7.71 (d, 1H, J=15.6Hz chalcone proton), 8.05 (d, 1H, J=15.6Hz chalcone proton), 8.22 (dd, 2H, J=8.84Hz, 8.84Hz Ar-H), 8.36 (s, 1H, Ar-H) |

| LC-MS (m/z) | 449 (M+), 451 (M++2), 452 (M++3) |

Signaling Pathway and Workflow Diagrams

Claisen-Schmidt Condensation Mechanism

The Claisen-Schmidt condensation proceeds through a base-catalyzed mechanism involving the formation of an enolate followed by a nucleophilic attack on the aldehyde.

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of chalcones.

Caption: Experimental workflow for chalcone synthesis.

Conclusion

The synthesis of chalcones from this compound provides a versatile platform for the generation of novel compounds with significant potential in drug discovery. The Claisen-Schmidt condensation offers a straightforward and efficient method for this transformation. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of new chalcone derivatives. Further studies to explore the full therapeutic potential of these compounds are warranted.

References

Application Notes and Protocols for the Claisen-Schmidt Condensation of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide range of biological activities.[1] The incorporation of heterocyclic moieties, such as furan, can significantly modulate their pharmacological profiles.[1] Specifically, chalcones derived from 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde are of interest due to the combined structural features of the furan ring, a chloro-substituent, and a nitro group, which can enhance biological potency.[2]